Cas no 1784825-12-2 (1-cycloheptyl-N-methylcyclopropan-1-amine)

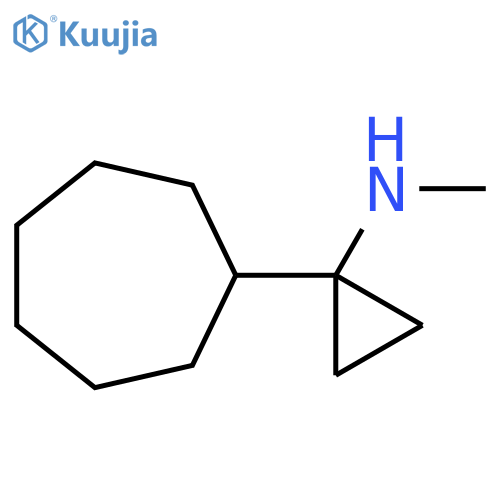

1784825-12-2 structure

商品名:1-cycloheptyl-N-methylcyclopropan-1-amine

1-cycloheptyl-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-cycloheptyl-N-methylcyclopropan-1-amine

- 1784825-12-2

- EN300-1829226

-

- インチ: 1S/C11H21N/c1-12-11(8-9-11)10-6-4-2-3-5-7-10/h10,12H,2-9H2,1H3

- InChIKey: MHJXDIKVYSGIRO-UHFFFAOYSA-N

- ほほえんだ: N(C)C1(CC1)C1CCCCCC1

計算された属性

- せいみつぶんしりょう: 167.167399674g/mol

- どういたいしつりょう: 167.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12Ų

1-cycloheptyl-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829226-1.0g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1829226-0.05g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-0.1g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-2.5g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-5.0g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1829226-10.0g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1829226-0.5g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-1g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-5g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1829226-0.25g |

1-cycloheptyl-N-methylcyclopropan-1-amine |

1784825-12-2 | 0.25g |

$906.0 | 2023-09-19 |

1-cycloheptyl-N-methylcyclopropan-1-amine 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1784825-12-2 (1-cycloheptyl-N-methylcyclopropan-1-amine) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量